molecular formula C6H8N2O3 B050953 5-Ethylbarbituric acid CAS No. 2518-72-1

5-Ethylbarbituric acid

Cat. No. B050953
CAS RN: 2518-72-1
M. Wt: 156.14 g/mol
InChI Key: FMTLDVACNZDTQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Ethylbarbituric acid and its derivatives can be synthesized through a variety of chemical reactions. A common method involves the Knoevenagel condensation of barbituric acid with different aldehydes in the presence of a catalyst such as glacial acetic acid. This reaction is a key step in creating a wide range of barbituric acid derivatives with varied substituents, demonstrating the versatility of 5-Ethylbarbituric acid synthesis (Wang Jun-ling, 2008).

Molecular Structure Analysis

The molecular structure of 5-Ethylbarbituric acid derivatives has been extensively studied. For instance, the crystal structure of 5-ethyl-5-(3′-methylbut-2′-enyl) barbituric acid, a related compound, was determined to be monoclinic, showcasing the intricate arrangements of atoms and the hydrogen bonding patterns that contribute to its stability and chemical reactivity (G. Jones & P. Andrews, 1981).

Chemical Reactions and Properties

Barbituric acid derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the reaction of 6-aminouracils with aldehydes under FeCl3·6H2O catalysis in water highlights the reactivity of barbituric acid derivatives towards forming 5-alkyl/arylidenebarbituric acids. This demonstrates the compounds' versatility in undergoing domino reactions under benign conditions (S. J. Kalita, Hormi Mecadon, & D. Deka, 2014).

Physical Properties Analysis

The physical properties of 5-Ethylbarbituric acid and its derivatives, such as melting points and solubility, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure, including its crystal form and hydrogen bonding patterns. For instance, the phase transition of 5-butyl-5-ethylbarbituric acid at low temperature indicates the impact of temperature on its physical state and properties (G. Nichol & W. Clegg, 2005).

Chemical Properties Analysis

The chemical properties of 5-Ethylbarbituric acid derivatives are characterized by their reactivity, stability, and the types of chemical bonds and interactions they can form. Studies on radical formation in irradiated crystals of barbituric acid derivatives, for example, provide insights into the compound's stability and reactivity under high-energy conditions (R. Boyum, E. Sagstuen, & T. Henriksen, 1979).

Scientific Research Applications

  • Formation of Free Radicals : Research by Gutiérrez and Benson (1974) revealed that irradiation of 5-ethylbarbituric acid leads to the formation of free radicals, specifically through hydrogen abstraction from the pyrimidine ring, indicating its potential use in studies involving free radical chemistry and radiation effects on organic molecules (Gutiérrez & Benson, 1974).

  • Metabolism Studies : Investigations into the metabolism of various barbiturates have identified 5-ethylbarbituric acid as a metabolite. For instance, Kluepfel, Lancini, and Sartori (1965) found that Streptomyces mediterranei transforms small quantities of barbital into compounds including 5-ethylbarbituric acid, highlighting its role in microbial metabolism studies (Kluepfel, Lancini, & Sartori, 1965).

  • Pharmacological Research : The compound has been explored in pharmacological contexts. For example, Maynert and Dawson (1952) studied the metabolites of pentobarbital, a well-known barbiturate, and identified derivatives of 5-ethylbarbituric acid, contributing to our understanding of drug metabolism (Maynert & Dawson, 1952).

  • Chemical Synthesis and Transformation : The role of 5-ethylbarbituric acid in chemical synthesis has been explored, such as in the work of Pinhey and Rowe (1980), who used derivatives of this compound in the synthesis of pharmaceuticals like ibuprofen and phenobarbital (Pinhey & Rowe, 1980).

  • Study of Drug Action and Toxicology : Research has also focused on the effects of various barbiturates, including 5-ethylbarbituric acid derivatives, on biological systems. For example, Skerritt and Macdonald (1984) examined the actions of convulsant barbiturates on mouse neurons in cell culture, contributing to our understanding of their neuropharmacological effects (Skerritt & Macdonald, 1984).

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

5-ethyl-1,3-diazinane-2,4,6-trione
Source PubChem
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InChI

InChI=1S/C6H8N2O3/c1-2-3-4(9)7-6(11)8-5(3)10/h3H,2H2,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTLDVACNZDTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179850
Record name 5-Ethylbarbituric acid
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylbarbituric acid

CAS RN

2518-72-1
Record name 5-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5-Ethylbarbituric acid
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Record name 5-ETHYLBARBITURIC ACID
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Record name 5-ETHYLBARBITURIC ACID
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Record name 5-Ethylbarbituric acid
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Record name 5-ethylbarbituric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
484
Citations
GS Nichol, W Clegg - Acta Crystallographica Section C: Crystal …, 2005 - scripts.iucr.org
The room-temperature crystal structure of 5-butyl-5-ethylbarbituric acid (generally known as butobarbitone), C10H16N2O3, was reported in space group C2/c [Bideau (1971). CR Acad. …
Number of citations: 18 scripts.iucr.org
BM Gatehouse, BM Craven - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
… The crystal data for the two forms of 5-ethylbarbituric acid (EBA) are (I) monoclinic (mp 194--… of the oxidation product 5-hydroxy-5-ethylbarbituric acid (HEBA) which is monoclinic (mp 207…
Number of citations: 17 scripts.iucr.org
DWT Keach - Journal of the American Chemical Society, 1933 - ACS Publications
… , 5-a-naphthyl-5-ethylbarbituric acid. This particular one is of interest because of itssimilarity to 5-phenyl-5ethylbarbituric acid (luminal), which is widely used as a sedative and hypnotic. …
Number of citations: 5 pubs.acs.org
T Gelbrich, I Meischberger… - … Section C: Structural …, 2015 - scripts.iucr.org
Polymorph (Ia) (mp 474 K) of the title compound, C12H18N2O3, displays an N—H⋯O=C hydrogen-bonded layer structure which contains R66(28) rings connecting six molecules, as …
Number of citations: 12 scripts.iucr.org
GG Manov, KE Schuette, FS Kirk - Journal of Research of the …, 1952 - books.google.com
… Values of the negative logarithm of the apparent ionization constant, j'K', of 5-5'-ethylbarbituric acid obtained from hydrogen and silver-silrer iodide electrodes …
Number of citations: 27 books.google.com
H Tsukamoto, E Takabatake, H Yoshimura - Pharmaceutical Bulletin, 1954 - jstage.jst.go.jp
… 5~cyclohexenyl—5—ethylbarbituric acid, Phanodorm) which … A metabolite of Amytal (5—isoamyl~5—ethylbarbituric acid) … as 5~(S—hydroxyisoamyi)~5~ethylbarbituric acid. The …
Number of citations: 7 www.jstage.jst.go.jp
P Gutierrez, B Benson - The Journal of Chemical Physics, 1974 - pubs.aip.org
… Irradiation of 5-ethylbarbituric acid yields a free radical … Irradiation of the potassium salt of 5-ethylbarbituric acid yields a free … S We now report on 5-ethylbarbituric acid (structure I) and its …
Number of citations: 5 pubs.aip.org
EW Maynert - Journal of Pharmacology and Experimental …, 1965 - Citeseer
2Present address: Department of Pharmacology, College of Medicine, University of Illinois, Chi-cago, Illinois 60612. of drug, was concentrated in vacuo at 40#{176} Cto a volume of 500 …
Number of citations: 23 citeseerx.ist.psu.edu
KC Rice - The Journal of Organic Chemistry, 1982 - ACS Publications
12 prove to be valuable probes for further elucidation of the fundamental mechanism of action of both barbituratesand benzodiazepines. In thisreport, synthesis of (f?)-(+)-and (S)-(-)-…
Number of citations: 10 pubs.acs.org
PH Smit, JA Kanters - Acta Crystallographica Section B: Structural …, 1974 - scripts.iucr.org
Crystals of 5-ethyl-5-(1, 3-dimethylbutyl) barbituric acid (0c-methylamobarbital) are triclinic with lattice parameters a= 7.758 (3), b= 9.084 (3), c= 10-438 (3) A, 0c= 101.95 (10),, 8= 96.67 (…
Number of citations: 15 scripts.iucr.org

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